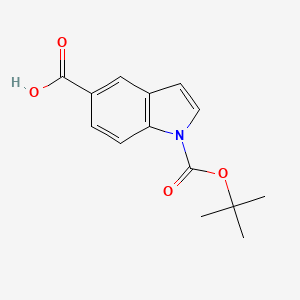

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

説明

The compound "1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid" is a derivative of indole carboxylic acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This modification is commonly used in the field of organic synthesis, particularly in the synthesis of peptides, where the Boc group serves to protect the amine functionality during the coupling of amino acid residues .

Synthesis Analysis

The synthesis of related compounds with tert-butoxycarbonyl protection has been reported in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study describes a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the stereoselectivity of a cyclopropanation step was controlled by the functional group at C-α . These studies demonstrate the feasibility of synthesizing complex molecules with the tert-butoxycarbonyl protective group.

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl-protected compounds have been extensively studied. For example, the crystal and molecular structure of a tert-butoxycarbonyl-protected cyclopropane derivative was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics methods supported these findings, indicating that the conformation in the crystal state is influenced by hydrogen bonding .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly in the protection and deprotection steps in peptide synthesis. The tert-butoxycarbonyl esters of indole-5-carboxylic acid and related compounds can be accessed by reacting the appropriate carboxylic acids with tert-butoxycarbonyl trichloroacetimidate . This method demonstrates the versatility of the Boc group in forming esters with heterocyclic carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected indole derivatives have been characterized using various analytical techniques. For instance, the synthesis and crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction . Density functional theory (DFT) was used to optimize the structure of the compound, and the results showed a match with the crystal structure determined by X-ray diffraction . Similarly, the synthesis and structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined using NMR, IR, MS, and X-ray diffraction, with DFT studies providing insights into the frontier molecular orbitals and molecular electrostatic potential energy . These studies highlight the importance of computational methods in understanding the properties of these compounds.

科学的研究の応用

Synthetic Pathways and Classification

Indole synthesis methods have garnered extensive interest for their potential applications in various fields, including the preparation of complex molecules like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. These methods are crucial for developing pharmaceuticals, materials science, and organic chemistry research. One review highlights the classification of indole syntheses, providing a framework for understanding different approaches to constructing the indole nucleus, which is integral to compounds like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid (Taber & Tirunahari, 2011).

Biomass-Derived Chemical Synthesis

The synthesis and application of value-added chemicals from biomass, such as levulinic acid (LEV), underscore the versatility of carboxylic acid derivatives in drug synthesis and materials science. LEV and its derivatives, which can be used to synthesize related compounds, highlight the potential of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid in sustainable chemistry and medicine (Zhang et al., 2021).

Biocatalysis and Environmental Applications

Carboxylic acids play a significant role in biocatalysis and environmental science, demonstrating the importance of derivatives like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid in developing sustainable processes and studying microbial interactions with pollutants. Understanding the inhibition of biocatalysts by carboxylic acids can aid in engineering microbial strains for improved environmental remediation and biofuel production (Jarboe et al., 2013).

Antioxidant and Bioactive Compound Development

The search for antioxidants and bioactive compounds has led to the exploration of carboxylic acid derivatives for their potential health benefits. Studies on natural carboxylic acids and their effects on antioxidant, antimicrobial, and cytotoxic activity provide insight into designing more effective therapeutic agents. Such research underscores the significance of compounds like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid in pharmaceutical development (Godlewska-Żyłkiewicz et al., 2020).

Extraction and Separation Technologies

Advances in the extraction and separation of carboxylic acids highlight the importance of chemical derivatives in industrial applications, including pharmaceuticals, agriculture, and environmental remediation. Research into efficient methods for carboxylic acid separation can improve the sustainability and efficiency of industrial processes, making derivatives like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid valuable in multiple sectors (Djas & Henczka, 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPWRLQOVJQGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626732 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

CAS RN |

188751-54-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)